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Compound Name:
Trifluoromethylphenyl)ethylamine

Cat. No. B092155

Introduction

1-(4-Trifluoromethylphenyl)ethylamine is a chiral amine that has garnered significant
attention within the scientific community, particularly in the fields of medicinal chemistry and
materials science. Its structure is distinguished by two key features: a stereogenic center at the
a-carbon of the ethylamine chain and a trifluoromethyl (CF3) group at the para position of the
phenyl ring. The trifluoromethyl group is a well-known bioisostere for various functional groups
and is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate
the electronic properties of a molecule, often leading to improved pharmacokinetic and
pharmacodynamic profiles in drug candidates.[1] The presence of a chiral center makes this
compound an invaluable building block, or synthon, for the stereoselective synthesis of
complex, optically active molecules. This guide provides an in-depth examination of the
physicochemical properties, spectroscopic characteristics, synthesis, and critical applications of
this versatile compound.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance, experimental reproducibility, and
safety. 1-(4-Trifluoromethylphenyl)ethylamine exists as a racemic mixture and as individual
(R) and (S) enantiomers, each with unique identifiers.
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Table 1: Compound Identifiers

Identifier Value

IUPAC Name 1-[4-(Trifluoromethyl)phenyllethan-1-amine
a-Methyl-4-(trifluoromethyl)benzylamine, 4-(1-

Synonyms

Aminoethyl)benzotrifluoride

CAS Number (Racemic)

15996-84-6[2]

CAS Number ((R)-enantiomer)

578027-35-7[3]

CAS Number ((S)-enantiomer)

578027-36-8

Molecular Formula

CoH10F3N[2]

Molecular Weight 189.18 g/mol [2]
PubChem CID (Racemic) 2782449[4]
PubChem CID ((R)-enantiomer) 821259[5]
PubChem CID ((S)-enantiomer) 2779052[6]

InChl Key

GUMZDWPMXGQNBG-UHFFFAOYSA-N

SMILES

CC(N)clcce(ccl)C(F)(F)F

The physical properties of a compound dictate its handling, storage, and application conditions.

The trifluoromethyl group significantly influences these characteristics.

Table 2: Physicochemical Properties
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Property Value Source

Appearance Colorless to light yellow liquid

. i 76.5-77.5 °C (pressure
Boiling Point - 2]
unspecified)

90 °C @ 10 mmHg

Density 1.180 + 0.06 g/cm3 (Predicted) [3]

pKa 8.56 + 0.10 (Predicted) [3]

Slightly soluble in water;
Solubility Soluble in organic solvents [7]

(e.g., toluene)

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 1-(4-
Trifluoromethylphenyl)ethylamine. The key spectral features are outlined below.

o 19F NMR Spectroscopy: The trifluoromethyl group provides a distinct and powerful analytical
handle. In a *°F NMR spectrum, the compound exhibits a sharp singlet, typically observed
around -63 ppm (relative to CFCI3).[8] The absence of coupling indicates no adjacent fluorine
atoms, and the clean signal is ideal for monitoring reaction progress and assessing purity.[9]

* 1H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals
corresponding to the aromatic, methine, and methyl protons.

o Aromatic Protons: The protons on the phenyl ring typically appear as two doublets in the
aromatic region (~7.4-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

o Methine Proton (-CH): The proton on the chiral carbon (a-carbon) appears as a quartet,
due to coupling with the adjacent methyl protons.

o Amine Protons (-NHz): These protons usually appear as a broad singlet, and their
chemical shift can vary depending on the solvent and concentration.
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o Methyl Protons (-CHs): The protons of the methyl group appear as a doublet, due to
coupling with the single methine proton.

e 13C NMR Spectroscopy: The carbon spectrum shows characteristic signals for the aromatic
carbons, the chiral methine carbon, the methyl carbon, and the carbon of the trifluoromethyl
group. The CFs carbon signal is split into a quartet due to coupling with the three fluorine
atoms (LJCF).[1]

e Mass Spectrometry: In mass spectrometry (MS), the compound typically shows a molecular
ion peak [M]+ at m/z = 189. The protonated molecule [M+H]+ is often observed at m/z = 190
under electrospray ionization (ESI) conditions.[7]

Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing 1-(4-
Trifluoromethylphenyl)ethylamine is through the reductive amination of its corresponding
ketone precursor, 1-(4-(trifluoromethyl)phenyl)ethanone. This process involves the formation of
an imine intermediate, which is then reduced to the final amine product.
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Ammonia (NH3) or

(1-(4-(Trlﬂuoromethyl)phenyl)ethanone) Ammonium Source

Condensation

Imine Intermediate Rlaguenig Sgel
(e.g., H2, Raney Ni)

Reduction

1-(4-Trifluoromethylphenyl)ethylamine
(Racemic Product)

Core Compound

1-(4-Trifluoromethylphenyl)ethylamine

Key Molecular Properties

[Chirality Trifluoromethyl (CF3) Groupa
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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